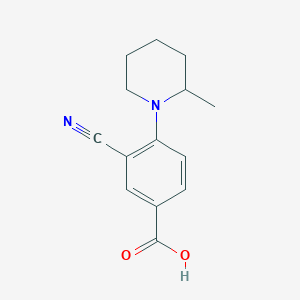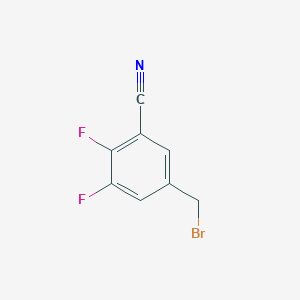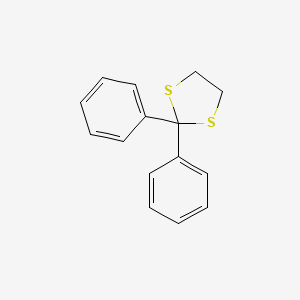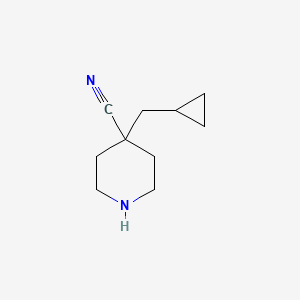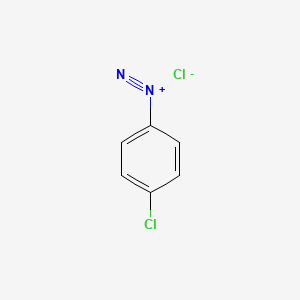
4-chlorobenzenediazonium;chloride
Overview
Description
4-Chlorobenzenediazonium chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (−N≡N+) attached to an aromatic ring. The specific structure of 4-chlorobenzenediazonium chloride includes a chlorine atom substituted at the para position of the benzene ring. This compound is widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds .
Preparation Methods
4-Chlorobenzenediazonium chloride is typically synthesized through the diazotization of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt .
Synthetic Route:
- Dissolve 4-chloroaniline in hydrochloric acid.
- Cool the solution to 0-5°C.
- Add a solution of sodium nitrite dropwise while maintaining the temperature.
- The resulting 4-chlorobenzenediazonium chloride precipitates out and can be isolated by filtration.
Industrial Production: The industrial production of 4-chlorobenzenediazonium chloride follows a similar procedure but is scaled up and optimized for higher yields and purity. The reaction conditions are carefully controlled to prevent decomposition and ensure the safety of the process .
Chemical Reactions Analysis
4-Chlorobenzenediazonium chloride undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Types of Reactions:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions:
- Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr) for Sandmeyer reactions.
- Phenols or aromatic amines for azo coupling reactions.
- Reducing agents such as hypophosphorous acid for reduction reactions.
Major Products:
- Chlorobenzene, bromobenzene, and benzonitrile from Sandmeyer reactions.
- Azo dyes from coupling reactions.
- 4-Chloroaniline from reduction reactions.
Scientific Research Applications
4-Chlorobenzenediazonium chloride has numerous applications in scientific research and industry:
- Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes .
- Biology: The compound is used in the preparation of biologically active molecules and as a labeling reagent in biochemical assays .
- Medicine: It is involved in the synthesis of pharmaceutical compounds and diagnostic agents .
- Industry: The compound is used in the production of pigments, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-chlorobenzenediazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, facilitating the attack by nucleophiles and leading to the formation of new chemical bonds .
Molecular Targets and Pathways:
- Electrophilic substitution reactions with nucleophiles.
- Formation of azo bonds through coupling reactions with aromatic compounds.
Comparison with Similar Compounds
- Benzenediazonium chloride: Lacks the chlorine substituent, making it less reactive in some reactions.
- 4-Methylbenzenediazonium chloride: Contains a methyl group, which is an electron-donating group, reducing the electrophilicity of the diazonium ion.
- 4-Nitrobenzenediazonium chloride: Contains a nitro group, which is a strong electron-withdrawing group, increasing the electrophilicity of the diazonium ion .
Properties
CAS No. |
2028-74-2 |
|---|---|
Molecular Formula |
C6H4Cl2N2 |
Molecular Weight |
175.01 g/mol |
IUPAC Name |
4-chlorobenzenediazonium;chloride |
InChI |
InChI=1S/C6H4ClN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1 |
InChI Key |
HDSKJRZKLHXPNF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)Cl.[Cl-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methylbenzo[d]isothiazol-6-ol](/img/structure/B8731849.png)
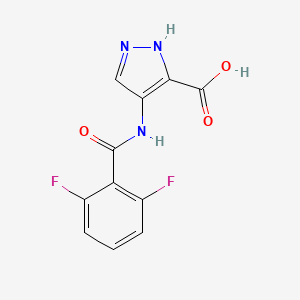
![2,3-Dimethyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B8731856.png)
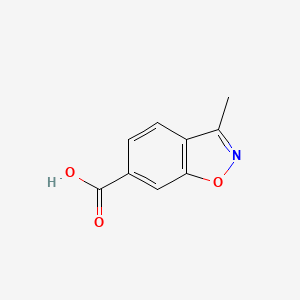
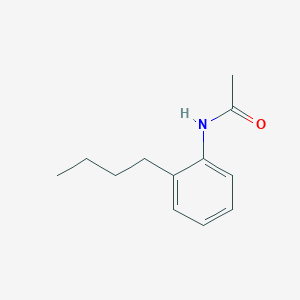
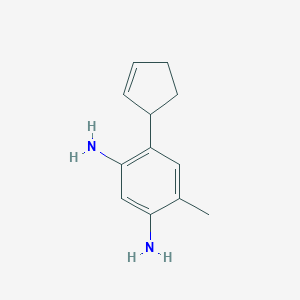
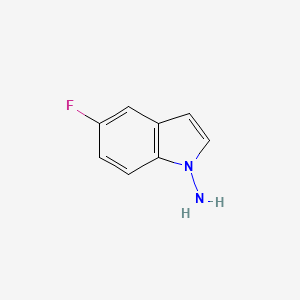
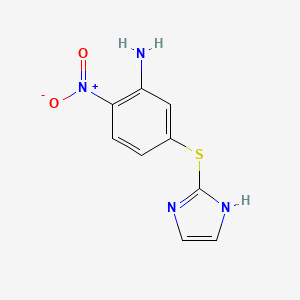
![4-(5-chloro-[1H]-indol-3-yl)-piperidine](/img/structure/B8731901.png)
